Chemical structure properties of Benzyl(1-phenylpropan-2-yl)amine hydrochloride
Chemical structure properties of Benzyl(1-phenylpropan-2-yl)amine hydrochloride
This guide provides a comprehensive technical overview of Benzyl(1-phenylpropan-2-yl)amine hydrochloride, a significant compound in the field of medicinal and forensic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical structure, synthesis, analytical characterization, and pharmacological context, grounding all information in established scientific principles and methodologies.
Introduction and Nomenclature
Benzyl(1-phenylpropan-2-yl)amine is a secondary amine featuring a benzyl group and a 1-phenylpropan-2-yl group attached to a nitrogen atom. It is structurally related to amphetamine and is a positional isomer of compounds like N-methyl-2-phenylpropan-1-amine.[1][2] Its hydrochloride salt is the common form used in laboratory settings for its increased stability and solubility. This compound and its derivatives are of interest due to their diverse effects on the central nervous system.
Chemical Structure and Physicochemical Properties
The structural integrity and properties of a molecule are fundamental to its reactivity, formulation, and biological activity.
Molecular Structure and Stereochemistry
Benzyl(1-phenylpropan-2-yl)amine possesses a chiral center at the second carbon of the propane chain. This gives rise to two enantiomers: (R)- and (S)-Benzyl(1-phenylpropan-2-yl)amine. The specific stereoisomer can significantly influence its pharmacological activity. The hydrochloride salt is formed by the protonation of the secondary amine by hydrochloric acid.[3]
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Figure 1. Chemical Structure of Benzyl(1-phenylpropan-2-yl)amine Hydrochloride.
Physicochemical Data
A summary of key physicochemical properties is crucial for laboratory handling, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀ClN | [4] |
| Molecular Weight | 261.79 g/mol (base), 298.25 g/mol (HCl salt) | [4] |
| Appearance | Typically a white to off-white powder or crystalline solid. | [5] |
| Solubility | Soluble in water, ethanol, and methanol. | [3] |
| Chirality | Contains one stereocenter. |
Synthesis and Purification
The synthesis of secondary amines like Benzyl(1-phenylpropan-2-yl)amine is most commonly achieved through reductive amination. This method is highly versatile and widely used in pharmaceutical synthesis.[6]
Synthetic Pathway: Reductive Amination
Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[6] For Benzyl(1-phenylpropan-2-yl)amine, the precursors are 1-phenyl-2-propanone (also known as benzyl methyl ketone, BMK) and benzylamine.[7]
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Figure 2. General workflow for the synthesis via reductive amination.
Experimental Protocol: Laboratory Scale Synthesis
The following protocol is a representative example and should be performed with appropriate safety precautions in a controlled laboratory environment.
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Reaction Setup: To a round-bottom flask, add 1-phenyl-2-propanone (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as methanol.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzyl-1-phenylpropan-2-imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions.
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Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Isolation of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
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Salt Formation and Purification: Dissolve the crude base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold ether, and dry to obtain Benzyl(1-phenylpropan-2-yl)amine hydrochloride.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants confirm the presence of the benzyl, phenyl, and propyl groups and their connectivity.[8]
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Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and fragmentation pattern of the compound, providing definitive structural confirmation.[7][9] The hydrochloride salt will typically show the mass of the protonated free base [M+H]⁺.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Characteristic peaks for N-H stretching (in the salt form, broad N⁺-H bands), C-H stretching (aromatic and aliphatic), and aromatic C=C bending would be expected.
Chromatographic Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing the purity of the compound and for quantitative analysis.
| Technique | Typical Conditions | Purpose |
| GC-MS | Column: DB-5 or equivalent; Temperature Program: 50°C to 280°C ramp. | Purity assessment, identification of volatile impurities and precursors.[7] |
| HPLC | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient with a modifier like TFA. | Purity determination, quantitative analysis, separation of stereoisomers (with a chiral column). |
Figure 4. Simplified diagram of the potential mechanism of action at a dopaminergic synapse.
Conclusion
Benzyl(1-phenylpropan-2-yl)amine hydrochloride is a compound of significant chemical and pharmacological interest. Its synthesis is readily achievable through established methods like reductive amination, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. Understanding its physicochemical properties, synthetic routes, and analytical profile is paramount for researchers in medicinal chemistry, drug development, and forensic science who may encounter this or structurally related molecules. The principles and protocols outlined in this guide provide a solid foundation for the safe and effective handling, synthesis, and analysis of this compound.
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